molecular formula C23H23N3S B13845844 N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide

N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide

Cat. No.: B13845844
M. Wt: 373.5 g/mol
InChI Key: YTUUCAFBLKFHBE-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trityl group attached to a carbamothioyl formimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide typically involves the reaction of trityl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The carbamothioyl formimidamide moiety is responsible for the compound’s ability to undergo various chemical reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: Known for its sulfur-transfer properties.

    N,N-dimethyl-N’-(2,3-dideoxy-3-thiacytidine)formamidine: Studied for its antiviral properties.

Uniqueness

N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome .

Properties

IUPAC Name

1-(dimethylaminomethylidene)-3-tritylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUUCAFBLKFHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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